
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ is a versatile material extensively used in scientific research due to its diverse applications. It holds promise in areas such as drug discovery, molecular biology, and material science, contributing to advancements in various scientific fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’. However, it’s worth noting that compounds with similar structures are often synthesized through multicomponent condensation reactions2.Molecular Structure Analysis
The molecular structure of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ is not directly available. However, similar compounds have been analyzed using X-ray diffraction (XRD) and Density Functional Theory (DFT) to determine their geometric structure3.Chemical Reactions Analysis
The specific chemical reactions involving ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not readily available. However, compounds with similar structures often undergo reactions involving functional groups related to toluene4.Physical And Chemical Properties Analysis
The physical and chemical properties of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not directly available. However, similar compounds often have properties determined by their molecular structure3.Scientific Research Applications
Synthetic Procedures and Chemical Properties
The synthesis of related acetamide derivatives has been extensively studied, with researchers developing methods to create compounds with potential biological activities. For instance, Duran and Canbaz (2013) synthesized drug precursors involving acetamide derivative compounds, focusing on their structural confirmation and acidity constants determined via UV spectroscopic studies (Duran & Canbaz, 2013). Similarly, other studies have focused on synthesizing derivatives starting from various intermediates, aiming at discovering compounds with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019) (Ramalingam et al., 2019).
Biological Activities
The compound and its derivatives have been evaluated for their antitumor, antibacterial, and antioxidant activities. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Chkirate et al. (2019) developed pyrazole-acetamide derivatives, characterizing them for their antioxidant activities through various in vitro assays, showing significant activity (Chkirate et al., 2019).
Pharmacological Evaluations and Molecular Docking Studies
Further studies have explored the pharmacological potential of imidazole derivatives, aiming at discovering compounds with antibacterial and antifungal properties (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021) (Daraji et al., 2021). Moreover, molecular docking studies have been utilized to understand the interaction between synthesized compounds and target proteins, aiding in the design of more effective pharmaceutical agents.
Safety And Hazards
The safety and hazards associated with ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not specified in the available resources.
Future Directions
The future directions for ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not directly available. However, similar compounds are being studied for their potential applications in various fields, including drug discovery, molecular biology, and material science1.
properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-12-2-4-13(5-3-12)16-10-23-19(27-11-17(22)25)24(16)14-6-8-15(9-7-14)26-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJIHQJKJMWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)
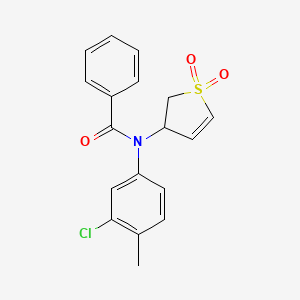
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)
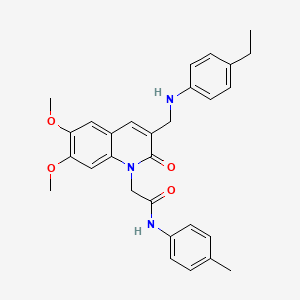
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)

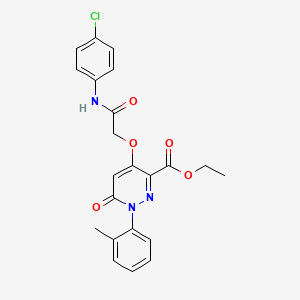
![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
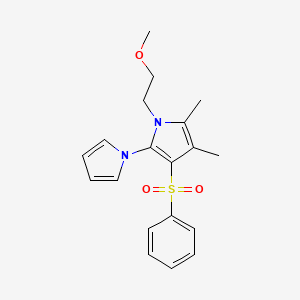
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
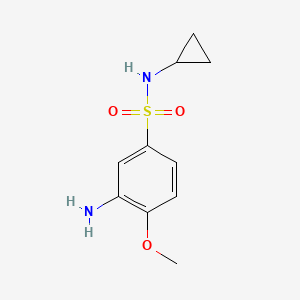
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)